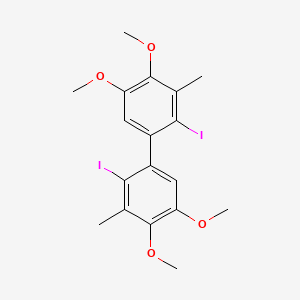
2,2'-Diiodo-3,3'-dimethyl-4,4',5,5'-tetramethoxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl is a complex organic compound with the molecular formula C18H20I2O4 and a molecular weight of 554.166 g/mol . This compound is characterized by the presence of two iodine atoms, four methoxy groups, and two methyl groups attached to a biphenyl core. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl typically involves the iodination of a precursor biphenyl compound. One common method includes the use of iodinating agents such as iodine or iodine monochloride in the presence of a catalyst. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. Continuous flow reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl quinones .
Aplicaciones Científicas De Investigación
2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Diiodo-4,4’,5,5’-tetramethoxybiphenyl
- 3,3’-Dimethyl-4,4’,5,5’-tetramethoxybiphenyl
- 2-Iodo-3’,4,4’,5-tetramethoxybiphenyl
- 2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl
Uniqueness
2,2’-Diiodo-3,3’-dimethyl-4,4’,5,5’-tetramethoxybiphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
19965-36-7 |
|---|---|
Fórmula molecular |
C18H20I2O4 |
Peso molecular |
554.2 g/mol |
Nombre IUPAC |
2-iodo-1-(2-iodo-4,5-dimethoxy-3-methylphenyl)-4,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C18H20I2O4/c1-9-15(19)11(7-13(21-3)17(9)23-5)12-8-14(22-4)18(24-6)10(2)16(12)20/h7-8H,1-6H3 |
Clave InChI |
JZGBJBNOMRVOLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1OC)OC)C2=CC(=C(C(=C2I)C)OC)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)
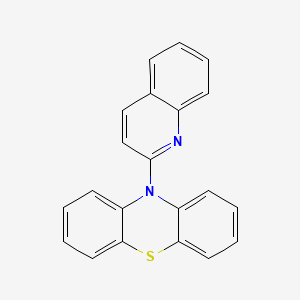
![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)
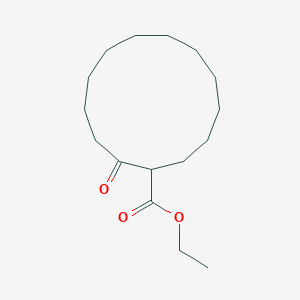

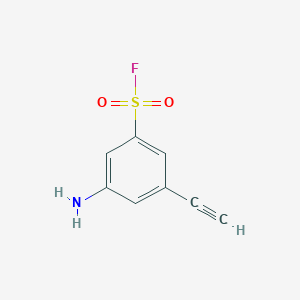
![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)



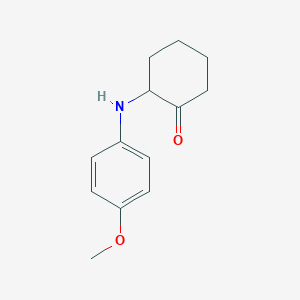
![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
